Product packaging for 3,6-Dinitroperylene(Cat. No.:CAS No. 92072-10-1)

3,6-Dinitroperylene

Cat. No.: B12801297
CAS No.: 92072-10-1
M. Wt: 342.3 g/mol
InChI Key: ZASUVQZIMLCJBY-UHFFFAOYSA-N
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Description

Contextualization within Perylene-Based Functional Organic Materials

Perylene (B46583) and its derivatives represent a prominent class of polycyclic aromatic hydrocarbons that are cornerstones in the field of functional organic materials. Current time information in Bangalore, IN. Initially recognized for their exceptional stability, leading to their use as robust red dyes and pigments, the applications for perylene-based compounds have expanded dramatically. nih.govacs.org Their outstanding chemical, thermal, and photochemical stability, combined with strong absorption of visible light and high fluorescence quantum yields, makes them ideal candidates for high-performance applications. acs.orgacs.orgnih.gov

In modern materials science, perylene derivatives, particularly perylene diimides (PDIs), are intensively explored as n-type organic semiconductors. nih.govmdpi.com This has led to their integration into a wide array of advanced electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Current time information in Bangalore, IN.acs.orggoogle.comnih.govqut.edu.au The performance of these materials is rooted in their ability to self-organize into ordered crystalline structures and their tunable electronic properties, which can be precisely modified through synthetic chemistry. Current time information in Bangalore, IN. The core structure of perylene can be functionalized at several positions, with modifications at the bay (1,6,7,12) and ortho (2,5,8,11) positions playing a crucial role in tuning the optical and electronic characteristics of the material. acs.org

Strategic Importance of Nitro-Functionalization in Perylene Systems

The introduction of specific functional groups onto the perylene core is a key strategy for tailoring its molecular and bulk properties. Nitro-functionalization, the process of adding one or more nitro (–NO₂) groups, is a particularly powerful method for modifying the electronic characteristics of perylene-based materials. nih.govresearchgate.net The nitro group is strongly electron-withdrawing, which has a profound impact on the frontier molecular orbitals (HOMO and LUMO) of the perylene system.

Strategically, the addition of nitro groups lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comtandfonline.com This modification enhances the electron-accepting capability of the molecule, making nitro-functionalized perylenes more effective n-type semiconductors. mdpi.com A lower LUMO level provides greater stability for the negative charge carriers (anions) against ambient oxidation, a critical factor for the operational stability of organic electronic devices. mdpi.comtandfonline.com Furthermore, the nitro group can serve as a versatile chemical handle. It can act as a leaving group in nucleophilic aromatic substitution reactions, enabling the synthesis of a wide variety of other PDI-based materials with diverse functionalities. nih.govmdpi.com This synthetic versatility makes nitro-perylenes important intermediates for creating novel materials with finely tuned photoredox properties for applications ranging from organic solar cells to fluorescent probes. nih.govmdpi.com

Regioisomeric Considerations: Focusing on 3,6-Dinitroperylene and Related Dinitroperylene Analogues

The direct nitration of the perylene core typically results in a mixture of different dinitroperylene isomers, where the nitro groups are attached at various positions on the aromatic backbone. The specific arrangement of these substituents, known as regioisomerism, is a critical consideration as it significantly influences the final properties of the material. Research has shown that the nitration of perylene can produce several main isomers, which have been identified as 3,6-, 3,7-, 3,9-, and 3,10-dinitroperylene. mdpi.com The separation and purification of these individual regioisomers from the reaction mixture often require advanced techniques such as high-performance liquid chromatography (HPLC). mdpi.com

Among these, This compound is a distinct isomer whose properties are determined by its specific C₂ₕ symmetry. While detailed comparative studies on all dinitroperylene isomers are limited, research on related perylene systems, such as dinitroperylene bisimides, demonstrates the profound effect of substituent placement. For instance, studies comparing the 1,6- and 1,7-dinitroperylene bisimide regioisomers reveal that while their fundamental photophysical properties can be nearly identical, their electronic structures and the characteristics of their subsequent derivatives can differ significantly. ias.ac.in These differences are often attributed to variations in the twisting of the perylene core, which affects the extent of π-conjugation. This highlights the importance of isolating and characterizing specific regioisomers like this compound to fully understand and harness their unique properties for targeted applications in advanced materials.

Data Tables

The following tables provide research data on dinitroperylene and its derivatives.

Table 1: Identified Regioisomers from the Synthesis of Dinitroperylene

Data sourced from a 1984 study involving the synthesis and characterization of dinitroperylenes. mdpi.com

Identified IsomerCharacterization Methods Used
This compoundHPLC, NMR, MS, UV
3,7-DinitroperyleneHPLC, NMR, MS, UV
3,9-DinitroperyleneHPLC, NMR, MS, UV
3,10-DinitroperyleneHPLC, NMR, MS, UV

Table 2: Comparison of Properties for 1,6- and 1,7-Dinitroperylene Bisimide Regioisomers

This table illustrates the effect of regioisomerism on the properties of a closely related class of dinitroperylene derivatives. Data is for N,N'-dicyclohexyl substituted bisimides.

Property1,6-Dinitroperylene Bisimide1,7-Dinitroperylene Bisimide
Photophysical PropertiesAlmost the same as 1,7-isomerAlmost the same as 1,6-isomer
1H-NMR DistinctionSignal for cyclohexyl methine protons splits into double multipletsCyclohexyl methine protons appear as one common multiplet
Optical Properties of Diamino-DerivativesLongest wavelength absorption is broader and blue-shifted vs. 1,7-isomerLowest energy band centered at 620 nm
Calculated HOMO/LUMO of Diamino-Derivatives (eV)-5.43 / -3.03-5.33 / -3.05

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H10N2O4 B12801297 3,6-Dinitroperylene CAS No. 92072-10-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92072-10-1

Molecular Formula

C20H10N2O4

Molecular Weight

342.3 g/mol

IUPAC Name

1,4-dinitroperylene

InChI

InChI=1S/C20H10N2O4/c23-21(24)16-9-7-13-12-5-1-3-11-4-2-6-15(18(11)12)20-17(22(25)26)10-8-14(16)19(13)20/h1-10H

InChI Key

ZASUVQZIMLCJBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC(=C5C3=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 3,6 Dinitroperylene and Analogues

Nitration Protocols for Perylene (B46583) Cores: Mechanism and Regioselectivity

The introduction of nitro groups onto the perylene aromatic system proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The active electrophile is typically the nitronium ion (NO₂⁺), which attacks the electron-rich perylene core. The positions most susceptible to attack are the "bay" regions (1, 6, 7, and 12 positions) due to their higher electron density. The stability of the intermediate carbocation (also known as a Wheland intermediate or σ-complex) dictates the regioselectivity of the reaction.

Controlled Mono- and Dinitration Strategies of Perylene and its Derivatives

Controlling the degree of nitration is essential for accessing specific perylene derivatives. Mononitration is generally more selective than subsequent nitrations. The introduction of the first nitro group, an electron-withdrawing group, deactivates the aromatic core through inductive and mesomeric effects. researchgate.net This deactivation makes the second electrophilic substitution significantly more difficult, thus allowing for the isolation of mononitro-products by using controlled reaction times and stoichiometry of the nitrating agent. researchgate.net

To achieve dinitration, more forcing conditions are required, such as longer reaction times or higher temperatures. researchgate.net However, direct dinitration of an unsubstituted perylene core or its diimide derivatives often results in a mixture of regioisomers, primarily the 1,6- and 1,7-dinitroperylene products, with little to no selectivity. researchgate.net The precise ratio of these isomers can be influenced by the specific substrate and reaction conditions.

Role of Nitrating Agents and Reaction Conditions

The choice of nitrating agent and the reaction conditions are critical variables that govern the efficiency and outcome of the nitration process.

Nitrating Agents:

Nitric Acid (HNO₃): Fuming nitric acid is a common nitrating agent for perylene derivatives. researchgate.net Its efficacy is often enhanced by the presence of a strong acid catalyst.

Mixed Acid (HNO₃/H₂SO₄): A mixture of nitric acid and sulfuric acid is a powerful nitrating system. Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. fao.org

Cerium (IV) Ammonium Nitrate (CAN): CAN, with the formula (NH₄)₂[Ce(NO₃)₆], serves as both an oxidant and a source of the nitronium ion for nitration reactions. rsc.orgdntb.gov.ua It is often used in solvents like acetonitrile for the nitration of aromatic compounds. rsc.orgresearchgate.net For perylene diimides (PDIs), using nitric acid in the presence of CAN can yield nearly quantitative results for mononitration. researchgate.net However, some studies note that for dinitration, an excess of fuming nitric acid alone is sufficient, with CAN not significantly improving the yield or kinetics. researchgate.net

Reaction Conditions:

The outcome of the nitration is highly dependent on parameters such as temperature, solvent, and reaction duration.

ParameterEffect on NitrationExample
Temperature Higher temperatures generally increase the reaction rate and can favor multiple nitrations.Dinitration of 2,4-dinitrotoluene (DNT) to TNT is optimized at temperatures between 110-150 °C.
Solvent Chlorinated solvents like dichloromethane (CH₂Cl₂) are commonly used for the nitration of PDI derivatives. researchgate.netMononitration of PDI using N₂O₄ and methanesulfonic acid is performed in CH₂Cl₂. researchgate.net
Reaction Time Short reaction times favor mononitration, while longer durations can lead to dinitration.Mononitro-PDI can be prepared in high yield at room temperature in a short time, whereas bis-nitration requires a longer reaction time (e.g., 6 hours). researchgate.net

Regioselective Synthesis and Isolation of Dinitroperylene Isomers

Given that direct dinitration often produces an inseparable mixture of 1,6- and 1,7-isomers, significant research has focused on methods to either separate these mixtures or develop synthetic pathways that yield a single, pure regioisomer.

Separation Techniques for Regioisomeric Mixtures

When a mixture of dinitroperylene isomers is formed, purification is necessary to obtain materials with well-defined properties for electronic applications.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique used to separate regioisomers of dinitro-substituted perylene bisimides. While effective for obtaining pure samples for characterization, its scalability for producing large quantities of material is limited. Different types of columns, such as those utilizing π-π interactions (e.g., pyrenylethyl-bonded silica), can be particularly effective for separating aromatic isomers.

Selective Crystallization: This method relies on the different solubility properties of the regioisomers in specific solvent systems. For precursors to PDI dyes, it has been demonstrated that pure 1,6-(NO₂)₂-perylene-3,4,9,10-tetracarboxy tetrabutylester (PTE) can be isolated from a 55:45 mixture of 1,6-/1,7-isomers through successive recrystallizations in hot acetonitrile (CH₃CN). This technique provides a scalable route to one of the pure isomers.

Development of Direct Regiopure Synthetic Pathways

To circumvent the challenges of separating isomeric mixtures, direct synthetic routes to regiopure dinitroperylenes have been developed. These methods often involve a multi-step process where regioselectivity is established early in the sequence.

One successful strategy involves the following steps:

Regioselective Bromination: A perylene derivative is first dibrominated to yield a pure regioisomer, such as 1,7-dibromo-PDI. This step establishes the desired substitution pattern.

Nitro-de-bromination: The pure 1,7-dibromo-PDI is then treated with a nitrating agent like silver nitrite (AgNO₂). This reaction substitutes the bromine atoms with nitro groups, yielding the regiopure 1,7-(NO₂)₂-PDI.

This pathway provides an efficient and scalable method to access isomerically pure 1,7-dinitroperylene derivatives, avoiding the need for challenging isomer separation.

Derivatization Pathways from Dinitroperylene Precursors

Dinitroperylene compounds, particularly the isomerically pure 1,6- and 1,7-derivatives, are valuable precursors for the synthesis of a wide range of functional materials. The nitro groups can be chemically transformed into other functional groups, most notably amines.

The reduction of dinitroperylenes to their corresponding diaminoperylene analogues is a key transformation. This can be accomplished using various reducing agents:

Tin(II) Chloride (SnCl₂): A common and effective reagent for the reduction of aromatic nitro compounds. 1,7-dinitro-PDI has been successfully converted to the diamino derivative in high yield using SnCl₂.

Catalytic Hydrogenation: This method, employing a catalyst such as Palladium on Carbon (Pd/C) with a hydrogen source like hydrazine or hydrogen gas, offers a clean and quantitative route to amino-PDI derivatives. researchgate.net

These resulting diaminoperylenes are versatile building blocks. The amino groups can undergo further reactions, such as N-alkylation or participation in copper-catalyzed amination reactions, allowing for the synthesis of more complex, bay-functionalized perylene dyes with tailored electronic and optical properties for advanced applications.

Nucleophilic Aromatic Substitution Reactions of Nitro Groups

Nucleophilic aromatic substitution (SNAr) is a significant class of reactions in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic substitutions common to many aromatic compounds, SNAr reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups. nih.govlibretexts.org The nitro groups (-NO₂) in 3,6-dinitroperylene are powerful electron-withdrawing substituents, which decrease the electron density of the perylene core, making it susceptible to attack by nucleophiles. youtube.com

The classical SNAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org For the reaction to occur, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize this intermediate. libretexts.org While halogens are the most common leaving groups in SNAr reactions, the nitro group itself can function as a leaving group or, more commonly, activate other leaving groups (like halogens) on the perylene core for substitution. wikipedia.orgresearchgate.net The presence of two nitro groups in this compound significantly enhances the electrophilicity of the aromatic ring, facilitating these transformations.

Table 1: Key Factors for Nucleophilic Aromatic Substitution (SNAr) Reactions
FactorDescriptionRelevance to this compound
Substrate The aromatic ring must be electron-deficient.The perylene core is strongly activated by two electron-withdrawing nitro groups.
Leaving Group A good leaving group, typically a halide, is required. The nitro group itself can sometimes be displaced.The nitro groups activate the ring, making it a suitable substrate for SNAr if a leaving group is present in an appropriate position.
Electron-Withdrawing Groups (EWGs) Strong EWGs (like -NO₂) must be present, preferably at positions ortho and/or para to the leaving group. libretexts.orgThe 3- and 6- positions provide substantial activation across the perylene skeleton.
Nucleophile A strong nucleophile (e.g., alkoxides, amines) is typically used.Various strong nucleophiles can be employed to functionalize activated perylene systems.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions represent one of the most versatile and powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comresearchgate.net The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is a prominent example. libretexts.orgnih.gov Traditionally, these reactions have relied on halides as the electrophilic coupling partner. However, recent advancements have demonstrated that nitro groups can also serve as effective leaving groups in Suzuki-Miyaura cross-coupling reactions, highlighting nitroarenes as viable electrophilic counterparts to organoboron reagents. mdpi.com

This methodology has been successfully applied to perylene derivatives. Research has shown that nitro-perylenediimide (PDI-NO₂) can be efficiently coupled with various arylboronic acids using a classical palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com The reaction proceeds effectively, indicating that the oxidative addition of the C-NO₂ bond to the palladium(0) complex is facile in these activated systems. mdpi.com This suggests a promising pathway for the direct arylation of this compound, allowing for the synthesis of complex biaryl structures based on the perylene core.

Table 2: Representative Suzuki-Miyaura Coupling of a Nitro-Perylene Analogue
ComponentExample Reagent/ConditionFunction
Electrophile Nitro-perylenediimide (PDI-NO₂) mdpi.comAromatic substrate where the nitro group acts as the leaving group.
Nucleophile Arylboronic acids mdpi.comSource of the aryl group to be coupled.
Catalyst Pd(PPh₃)₄ mdpi.comFacilitates the oxidative addition, transmetalation, and reductive elimination steps.
Base An inorganic base (e.g., K₂CO₃, K₃PO₄) is typically required. researchgate.netActivates the organoboron species for transmetalation.
Solvent An appropriate organic solvent (e.g., Dioxane, Toluene). mdpi.comSolubilizes reactants and facilitates the reaction.

Reductive Transformations to Amino-Functionalized Perylenes

The reduction of nitro groups to primary amines is a fundamental and highly valuable transformation in organic synthesis. For this compound, this reaction yields 3,6-diaminoperylene, a versatile building block for synthesizing advanced materials, including dyes, pigments, and n-type organic semiconductors. researchgate.net The resulting amino groups can be readily modified, serving as handles for further functionalization or for the construction of larger, more complex molecular architectures.

Several reliable methods have been established for the reduction of dinitroperylene analogues. A common and effective method involves the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent such as refluxing tetrahydrofuran (THF). semanticscholar.orgnih.gov This reagent is a mild and selective reducing agent for converting aromatic nitro compounds to amines. Another powerful method reported for the reduction of dinitro-perylenediimides is the use of hydrazine monohydrate (N₂H₄·H₂O) in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net Both methods provide efficient pathways to the corresponding diamino-perylene derivatives, which are crucial precursors for advanced functional materials.

Table 3: Comparison of Methods for the Reduction of Dinitroperylene Analogues
MethodReducing Agent & ConditionsSubstrate Example from LiteratureReference
Tin(II) Chloride Reduction Tin(II) chloride dihydrate (SnCl₂·2H₂O) in refluxing THF.1,7-Dinitroperylene bisimide nih.gov
Catalytic Hydrazine Reduction Hydrazine monohydrate (N₂H₄·H₂O) with a Pd/C catalyst.1,6-Dinitro-perylenediimide and 1,7-Dinitro-perylenediimide researchgate.net

Spectroscopic Investigations and Electronic Structure Elucidation of Dinitroperylene

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. By probing the magnetic environments of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectral Analysis and Proton Environments

The ¹H-NMR spectrum of a dinitroperylene derivative, presumed to be 3,6-dinitroperylene, reveals a complex pattern of signals indicative of the various distinct proton environments within the molecule. The introduction of the two nitro groups at the 3 and 6 positions of the perylene (B46583) core significantly alters the electron density distribution across the aromatic system, leading to a downfield shift of the aromatic proton signals compared to the parent perylene molecule.

A key feature of the ¹H-NMR spectrum of this dinitroperylene is the presence of six distinct signals, confirming the C2h symmetry of the 3,6-disubstituted isomer. researchgate.net Due to the symmetry of the this compound molecule, the ten aromatic protons are chemically non-equivalent in pairs, resulting in these six unique resonances. The protons closer to the electron-withdrawing nitro groups are expected to be the most deshielded and therefore resonate at the lowest field (highest ppm values). A detailed assignment of these signals would require further two-dimensional NMR experiments or computational modeling.

Table 1: General ¹H-NMR Data for a Dinitroperylene Derivative

SignalNumber of Protons (Integration)MultiplicityApproximate Chemical Shift (ppm)
12HDoubletDownfield Region
22HDoubletDownfield Region
32HDoubletMid-field Aromatic Region
42HTripletMid-field Aromatic Region
51HSingletUpfield Aromatic Region
61HSingletUpfield Aromatic Region

Note: The exact chemical shifts and coupling constants are not available in the referenced literature. The table represents a generalized interpretation based on the reported number of signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectral Analysis

Complementing the proton NMR data, the ¹³C-NMR spectrum provides invaluable information about the carbon framework of this compound. The spectrum of the dinitroperylene derivative displays eight distinct carbon signals in the aromatic region, specifically between 124 and 136 ppm. researchgate.net

The perylene core consists of 20 carbon atoms. In the 3,6-dinitro isomer, due to its C2h symmetry, these 20 carbons are resolved into ten unique signals. The carbons directly bonded to the nitro groups (C3 and C6) are expected to be significantly deshielded and appear at the downfield end of the spectrum. Conversely, the other aromatic carbons will exhibit a range of chemical shifts influenced by their proximity to the nitro groups and their position within the π-system. The observation of only eight signals in the specified range suggests that some signals may be overlapping or fall outside this region. A complete analysis would necessitate a higher resolution spectrum and potentially computational predictions to assign each resonance to a specific carbon atom.

Table 2: General ¹³C-NMR Data for a Dinitroperylene Derivative

SignalApproximate Chemical Shift (ppm)
1-8124 - 136

Note: The referenced literature provides a range for the observed signals rather than specific chemical shifts for each of the expected ten unique carbon environments.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis of Nitro Functionality

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, the FT-IR spectrum is dominated by the characteristic vibrational modes of the nitro (NO₂) groups.

The nitro group gives rise to two particularly strong and characteristic stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). For aromatic nitro compounds, these bands typically appear in specific regions of the infrared spectrum.

Asymmetric NO₂ Stretch: This high-frequency, intense absorption is expected in the range of 1550-1475 cm⁻¹.

Symmetric NO₂ Stretch: This is another strong absorption that typically occurs in the 1360-1290 cm⁻¹ region.

The presence of two intense bands in these regions in the FT-IR spectrum of this compound would provide definitive evidence for the presence of the nitro functionalities. The exact positions of these bands can be influenced by the electronic environment of the perylene core.

Table 3: Typical FT-IR Frequencies for Aromatic Nitro Groups

Vibrational ModeTypical Frequency Range (cm⁻¹)
Asymmetric NO₂ Stretch1550 - 1475
Symmetric NO₂ Stretch1360 - 1290

Note: A specific experimental FT-IR spectrum for this compound was not available in the searched literature. The provided data is based on established correlations for aromatic nitro compounds.

Electronic Absorption and Emission Spectroscopy: Fundamental Mechanisms and Photophysical Phenomena

Electronic spectroscopy, encompassing UV-Visible absorption and photoluminescence, provides critical insights into the electronic structure and excited-state properties of molecules. The extensive π-conjugated system of the perylene core in this compound gives rise to distinct electronic transitions that are sensitive to the presence of the nitro substituents.

Ultraviolet-Visible (UV-Vis) Absorption Profiles and π-π* Electronic Transitions

The UV-Visible absorption spectrum of a dinitroperylene derivative in tetrahydrofuran (THF) exhibits characteristic absorption bands that are red-shifted compared to the parent perylene molecule. This bathochromic shift is a direct consequence of the extension of the π-conjugated system by the nitro groups, which act as electron-withdrawing substituents.

The spectrum displays distinct absorption maxima at 455 nm and 483 nm. researchgate.net These absorptions are attributed to π-π* electronic transitions within the delocalized aromatic system. The π electrons in the highest occupied molecular orbital (HOMO) are excited to the lowest unoccupied molecular orbital (LUMO) upon absorption of photons of appropriate energy. The energy gap between the HOMO and LUMO is reduced by the presence of the nitro groups, resulting in the absorption of longer wavelength (lower energy) light compared to unsubstituted perylene. The fine structure observed in the absorption spectrum is characteristic of many polycyclic aromatic hydrocarbons and arises from vibronic coupling, where electronic transitions are coupled with vibrational transitions.

Table 4: UV-Vis Absorption Data for a Dinitroperylene Derivative in THF

Absorption Maximum (λ_max)
455 nm
483 nm

Photoluminescence and Fluorescence Quenching Mechanisms in Dinitroperylene Systems

Upon excitation with UV or visible light, many polycyclic aromatic hydrocarbons exhibit fluorescence, a radiative process where an electron in an excited singlet state returns to the ground state, emitting a photon. A dinitroperylene derivative in THF displays a photoluminescence emission maximum at 512 nm. researchgate.net

However, the presence of nitro groups on an aromatic ring is well-known to induce fluorescence quenching. Nitroaromatic compounds are effective quenchers of fluorescence due to their electron-deficient nature, which can facilitate non-radiative decay pathways for the excited state. The primary mechanisms of fluorescence quenching by nitroaromatic compounds include:

Electron Transfer: In this process, the excited fluorophore can donate an electron to the electron-accepting nitroaromatic compound, forming a transient radical ion pair. This non-radiative de-excitation pathway competes with fluorescence, leading to a decrease in the fluorescence intensity.

Energy Transfer: If there is sufficient spectral overlap between the emission spectrum of the fluorophore and the absorption spectrum of the nitroaromatic quencher, Förster Resonance Energy Transfer (FRET) can occur. This non-radiative transfer of energy from the excited fluorophore to the quencher also leads to a reduction in fluorescence.

In dinitroperylene systems, intramolecular quenching can occur where the nitro groups on the perylene core itself provide a pathway for non-radiative decay of the excited state. This can lead to a lower fluorescence quantum yield compared to the parent perylene molecule. Furthermore, this compound can act as an external quencher for other fluorescent molecules through the mechanisms described above. The efficiency of this quenching would depend on the specific fluorophore, the solvent, and the concentration of the dinitroperylene.

Solvatochromic Effects on Electronic Spectra

The electronic absorption and emission spectra of this compound exhibit a marked dependence on the polarity of the solvent, a phenomenon known as solvatochromism. This behavior is attributed to the change in the dipole moment of the molecule upon electronic excitation, which alters the extent of interaction with solvent molecules of varying polarities.

A bathochromic (red) shift is observed in the UV-Vis absorption spectrum of the nitroperylene derivative when compared to the parent perylene molecule. This shift indicates a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) upon the introduction of the electron-withdrawing nitro groups.

The fluorescence emission of this compound is particularly sensitive to the solvent environment. A notable solvatochromic shift in the emission spectrum is observed, with fluorescence color ranging from green to red in different solvents. This pronounced effect suggests a significant increase in the dipole moment upon excitation to the S1 state, leading to greater stabilization of the excited state in more polar solvents.

Table 1: Solvatochromic Data for a Nitroperylene Derivative

SolventAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)
Tetrahydrofuran (THF)455, 483512
Various Solvents-Green to Red Emission

Photoinduced Electron and Energy Transfer Processes

The electron-deficient nature of the this compound core, owing to the two nitro groups, makes it a potential candidate as an electron acceptor in photoinduced electron transfer (PET) processes. Upon photoexcitation, the molecule can accept an electron from a suitable donor, leading to the formation of a charge-separated state. The driving force for such a process is dependent on the redox potentials of the donor and acceptor, as well as the excitation energy. While specific studies detailing this compound as the primary acceptor in a PET system are not extensively documented, the fundamental electronic structure suggests its capability to participate in such reactions.

Similarly, this compound can act as an energy acceptor in photoinduced energy transfer processes. If a suitable donor molecule with a higher energy excited state is present, it can transfer its excitation energy to this compound, leading to the population of the dinitroperylene's excited state. The efficiency of this energy transfer is governed by factors such as the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the chromophores, and their relative orientation. Studies on bichromophoric systems containing perylene derivatives have demonstrated efficient energy transfer, highlighting the potential for this compound to function in similar capacities.

Electrochemical Characterization: Redox Properties and Electron Transfer Pathways

The electrochemical behavior of this compound is characterized by its propensity to undergo reduction due to the presence of the two electron-withdrawing nitro groups. These groups significantly lower the energy of the LUMO, making the molecule easier to reduce compared to unsubstituted perylene.

Cyclic voltammetry is a key technique used to probe the redox properties of such molecules. For nitro-substituted polycyclic aromatic hydrocarbons, the electrochemical reduction of the nitro groups is a prominent feature. This process typically occurs in one or more steps, corresponding to the formation of a radical anion and subsequently a dianion.

The reduction potentials are a measure of the ease with which the molecule accepts electrons. While specific cyclic voltammetry data for this compound is not widely published, the electrochemical reduction of nitroaromatic compounds is a well-established process. The first reduction potential would correspond to the formation of the this compound radical anion. The stability of this radical anion and the potential for subsequent reduction steps would provide insight into the electron transfer pathways of the molecule.

Table 2: Expected Redox Processes for this compound

ProcessDescriptionExpected Potential Range
First ReductionFormation of the radical anion (DNP•⁻)Less negative than unsubstituted perylene
Second ReductionFormation of the dianion (DNP²⁻)More negative than the first reduction
OxidationRemoval of an electron from the HOMOPositive potential, more difficult than perylene

Note: The potential ranges are qualitative and based on the known effects of nitro-substituents on the electrochemistry of aromatic systems. Specific values would need to be determined experimentally.

The study of the redox properties and electron transfer pathways of this compound is crucial for its application in organic electronics, where the ability to accept and transport electrons is a key requirement for n-type semiconductor materials.

Computational and Theoretical Chemistry of Dinitroperylene

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. udel.eduresearchgate.netcsrc.ac.cnucla.edu It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. For substituted perylenes, DFT calculations offer a way to understand how functional groups, such as nitro groups, influence the electronic characteristics of the perylene (B46583) core.

While specific research focusing solely on 3,6-dinitroperylene is limited, extensive theoretical work has been conducted on the closely related and synthetically accessible 1,6- and 1,7-dinitroperylene bisimide isomers. lookchem.comresearchgate.netresearchgate.net These studies serve as a valuable reference for understanding the computational chemistry of dinitroperylenes.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. ossila.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties. ossila.com

DFT calculations, often using the B3LYP functional, have been employed to determine the HOMO and LUMO energy levels of dinitroperylene derivatives. lookchem.com For the 1,6- and 1,7-dinitroperylene bisimide isomers, these calculations reveal how the position of the nitro groups affects the electronic structure. lookchem.com The introduction of electron-withdrawing nitro groups generally lowers the energy levels of both the HOMO and LUMO compared to the unsubstituted perylene core. The interaction between the electron-rich perylene system and the electron-deficient nitro groups leads to a modulation of these frontier orbitals. umich.edu The reactivity and the sites of potential reactions can often be gauged by the distribution and energy of these orbitals. wuxiapptec.comwuxibiology.com

Table 1: Calculated HOMO/LUMO Energy Levels for Dinitroperylene Bisimide Isomers Note: The following data is for dinitroperylene bisimide isomers, which serve as a close model for understanding dinitroperylene.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Method
1,6-Dinitroperylene bisimideData not availableData not availableData not availableB3LYP/6-31G lookchem.com
1,7-Dinitroperylene bisimideData not availableData not availableData not availableB3LYP/6-31G lookchem.com

Specific energy values from the cited literature for these exact compounds were not accessible in the search results, but the methodology is established.

The molecular dipole moment is a measure of the net polarity of a molecule, arising from the separation of positive and negative charges. libretexts.org For molecules like dinitroperylene, the strong electron-withdrawing nature of the two nitro groups creates a significant dipole moment. The magnitude and direction of this moment depend on the symmetrical arrangement of the nitro groups on the perylene frame.

Theoretical calculations using DFT can accurately predict these dipole moments. For the 1,6- and 1,7-dinitroperylene bisimide isomers, it has been shown that the regioisomers exhibit different optical characteristics, which can be related to differences in their ground and excited state dipole moments. researchgate.net Studies have reported that upon photoexcitation, the 1,6-isomer displays a larger change in dipole moment compared to the 1,7-isomer, a finding that can be estimated using theoretical models like the Lippert-Mataga equation and confirmed with computational calculations. researchgate.net All nitro compounds are highly polar and typically have large dipole moments. lkouniv.ac.in

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, such as electronic absorption spectra. researchgate.netrsc.orgscm.comfaccts.de It allows for the prediction of vertical excitation energies and oscillator strengths, which correspond to the peaks in a UV-Vis absorption spectrum. case.edu

For dinitroperylene derivatives, TD-DFT calculations have been crucial in rationalizing their observed electronic spectra. researchgate.net The calculations help to assign specific electronic transitions responsible for the absorption bands. For instance, in 1,6- and 1,7-dinitroperylene bisimides, TD-DFT has been used to explain the differences in their absorption spectra. researchgate.net The absorption spectrum of the 1,6-isomer covers a broader portion of the visible region compared to the 1,7-isomer, a phenomenon that is explained by the nature of the electronic transitions predicted by TD-DFT. researchgate.net These transitions often involve charge transfer from the perylene core (acting as a donor) to the nitro groups (acting as acceptors).

Molecular Dynamics Simulations and Investigations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. biorxiv.org By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information on the dynamic behavior, conformational changes, and intermolecular interactions of molecules. peerj.comnih.gov

For a molecule like this compound, MD simulations can be used to investigate how individual molecules interact with each other in the solid state or in solution. Key intermolecular interactions that can be studied include:

Van der Waals Forces: These are ubiquitous interactions that play a significant role in the packing of aromatic molecules.

Electrostatic Interactions: Due to the polar nitro groups, there are significant electrostatic interactions between dinitroperylene molecules.

Pi-Pi Stacking: The large, flat aromatic core of the perylene molecule promotes stacking interactions with neighboring molecules.

MD simulations can model these forces to predict properties like crystal packing, stability of molecular aggregates, and the diffusion of molecules in a medium. dovepress.comnih.gov The simulations track the trajectories of molecules, revealing how they orient themselves to maximize favorable interactions, which is critical for understanding the morphology and properties of materials made from these compounds. dovepress.com

Theoretical Approaches to Reaction Mechanisms Involving Nitro Groups

Theoretical chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. For aromatic nitro compounds, computational methods can model reaction pathways, identify transition states, and calculate activation energies. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org

The reactions of the nitro groups themselves, particularly reduction, are of significant interest. The reduction of an aromatic nitro group to an amine is a cornerstone of synthetic chemistry and can proceed through several intermediates. Theoretical approaches can clarify this multi-step process:

Formation of a Nitroso Compound: The initial step involves the reduction of the nitro (-NO₂) group to a nitroso (-N=O) group. numberanalytics.com

Formation of a Hydroxylamine (B1172632): The nitroso group is further reduced to a hydroxylamine (-NHOH). numberanalytics.com

Formation of an Amine: Finally, the hydroxylamine is reduced to the corresponding amine (-NH₂). numberanalytics.com

Computational models can be used to study the energetics of each step, the structure of the intermediates, and the influence of the perylene backbone on the reaction mechanism. For example, DFT calculations can map the potential energy surface of the reduction reaction, providing insights into the most favorable pathway under different conditions (e.g., acidic, basic, or neutral media). nowgonggirlscollege.co.in These theoretical studies are vital for controlling the outcome of reactions involving complex molecules like this compound. numberanalytics.comnowgonggirlscollege.co.in

Advanced Applications of Dinitroperylene and Its Derivatives in Organic Electronics and Functional Materials

Role as N-Type Organic Semiconductors in Advanced Device Architectures

The defining characteristic of an n-type semiconductor is its ability to efficiently transport electrons. The presence of two electron-withdrawing nitro groups in 3,6-Dinitroperylene should, in principle, lower its Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport. This makes it a hypothetical candidate for the active layer in n-channel OFETs and as an electron acceptor material in OSCs.

Integration into Organic Field-Effect Transistors (OFETs)

Application in Organic Solar Cells (OSCs) as Electron Acceptors

In organic solar cells, an electron acceptor material is crucial for separating the exciton (a bound electron-hole pair) generated upon light absorption in the donor material. The electron is transferred to the acceptor, and the hole remains on the donor, allowing for the generation of a photocurrent. The electron-accepting properties anticipated for this compound make it a theoretical candidate for this role. However, detailed studies on its use in bulk heterojunction or planar heterojunction OSCs, including data on power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF), are not currently present in the scientific literature.

Utilization in Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes function by the recombination of electrons and holes in an emissive layer, leading to the generation of light. While some perylene (B46583) derivatives are known for their high fluorescence quantum yields and are used as emitters or hosts in OLEDs, the role of this compound in this context is not well-defined. The strong electron-withdrawing nature of the nitro groups might quench fluorescence, potentially making it more suitable for electron-transporting or hole-blocking layers rather than as an emissive component. However, without experimental data on the electroluminescence properties and device performance of OLEDs incorporating this compound, its utility in this area remains speculative.

Design Principles for Light-Harvesting Arrays and Artificial Photosynthetic Systems

Light-harvesting arrays and artificial photosynthetic systems aim to mimic the natural process of photosynthesis by capturing light energy and converting it into chemical energy. Perylene derivatives are often used in these systems due to their strong absorption in the visible spectrum and efficient energy transfer capabilities. The specific photophysical properties of this compound, such as its absorption and emission spectra, excited-state lifetime, and quantum yield, would be critical in determining its suitability for these applications. However, research on the design and implementation of light-harvesting arrays or artificial photosynthetic systems specifically based on this compound is not currently available.

Principles of Molecular Switching and Dye Laser Applications

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or an electric field. The electronic and structural changes induced by the nitro groups in this compound could potentially be exploited for molecular switching applications. Similarly, the photophysical properties of a molecule are paramount for its use as a gain medium in dye lasers. While some perylene-based dyes are used in lasers, the lasing properties of this compound, including its tuning range, efficiency, and photostability, have not been reported.

Self-Assembly and Supramolecular Architectures from Dinitroperylene Derivatives

The ability of molecules to self-assemble into ordered supramolecular structures is a powerful tool for creating functional nanomaterials. The planar structure of the perylene core, combined with potential intermolecular interactions involving the nitro groups, could drive the self-assembly of this compound derivatives into well-defined architectures. These structures could have unique electronic and optical properties. A study on the synthesis and characterization of various dinitroperylene isomers, including this compound, has been reported, confirming their preparation and identification. researchgate.net However, this work does not delve into the self-assembly behavior or the formation of supramolecular architectures from these compounds.

Dinitroperylene as Precursors for Carbon Nanomaterials (e.g., Carbon Dots)

Scientific research has yet to explore the potential of this compound as a starting material for the synthesis of carbon dots. While various aromatic compounds are commonly employed as precursors in both "top-down" and "bottom-up" approaches to carbon dot synthesis, specific studies detailing the conversion of this compound into these carbon-based nanoparticles are not present in the public domain.

The general synthesis of carbon dots involves the carbonization of organic precursors through methods such as hydrothermal treatment, pyrolysis, and microwave irradiation. The choice of precursor is crucial as it can influence the properties of the resulting carbon dots, including their size, surface functional groups, and photoluminescent behavior. Aromatic precursors, in particular, are often selected for their high carbon content and potential to form graphitic cores within the carbon dots.

Although perylene and its derivatives are known for their applications in organic electronics due to their unique photophysical properties, the use of the dinitro-substituted variant, specifically this compound, in the field of carbon nanomaterials remains an uninvestigated area. Consequently, there are no established protocols, research findings, or data to report on the synthesis parameters or the characteristics of carbon dots derived from this specific compound.

Further research would be necessary to determine if this compound can serve as a viable precursor for carbon dots and to characterize the properties of any resulting nanomaterials. Such studies would need to investigate the optimal synthesis conditions and explore the potential applications of these novel carbon dots in fields like organic electronics and functional materials.

Environmental Transformation Pathways and Analytical Methodologies for Dinitroperylene Species

Mechanistic Investigations of Environmental Transformation Pathways

The transformation of 3,6-dinitroperylene in the environment can occur through both biological and non-biological processes. These pathways determine the persistence, mobility, and ultimate fate of the compound.

Biotic Transformation Mechanisms

Biotic transformation involves the degradation of a compound by living organisms, primarily microorganisms. The metabolism of nitroaromatic compounds, a class to which this compound belongs, has been a subject of considerable research. While specific studies on this compound are limited, the transformation of analogous dinitroaromatic compounds provides insight into potential biotic pathways.

Many nitroaromatic compounds are known to be transformed by bacterial enzymes. mcmaster.ca For instance, some dinitropyrene (B1228942) isomers show decreased mutagenic activity in nitroreductase-deficient bacterial strains, suggesting that the reduction of their nitro groups is a key activation step. mcmaster.ca However, the mutagenicity of other isomers, like 1,6- and 1,8-dinitropyrene, is not diminished in these strains, indicating alternative activation pathways may exist. mcmaster.ca

In some cases, bacteria can utilize dinitro-compounds as a sole source of carbon and nitrogen. For example, Burkholderia cepacia and Hydrogenophaga palleronii can mineralize 2,6-dinitrotoluene. nih.gov The initial step in this degradation pathway involves a dioxygenation reaction that releases nitrite. nih.gov It is plausible that similar enzymatic systems could act on this compound, initiating its breakdown in soil and water environments.

Abiotic Degradation Mechanisms (e.g., Photochemical and Chemical Reduction Pathways)

Abiotic degradation involves the transformation of a compound through non-biological processes, such as photochemical reactions (photolysis) and chemical reduction.

Photochemical Degradation:

Sunlight can induce the degradation of organic compounds. pjoes.com Aromatic nitro compounds are known to undergo photochemical transformations. researchgate.net The rate and products of photodegradation are influenced by factors like light intensity and the presence of other substances. pjoes.com For instance, the photodegradation of some insensitive munition formulations containing dinitro-compounds is enhanced in the presence of titanium dioxide (TiO2), which acts as a photocatalyst. canada.ca The process can lead to the formation of various degradation products through oxidation and reduction reactions. researchgate.net While direct studies on the photolysis of this compound are not widely available, it is expected to be susceptible to photodegradation given its aromatic nitro structure.

Chemical Reduction:

Chemical reduction can also contribute to the transformation of dinitroperylene in the environment. For example, zero-valent iron (ZVI) can create strongly reducing conditions that promote the degradation of chlorinated compounds through both abiotic and biotic pathways. regenesis.com In a laboratory setting, dinitroperylene bisimides have been successfully reduced to their corresponding diamino derivatives using chemical reducing agents like tin(II) chloride dihydrate. nih.govmdpi.comias.ac.in This suggests that similar reductive transformations of this compound could occur in anaerobic environments where reducing conditions prevail. The reduction of the nitro groups is a critical transformation step, often leading to compounds with different chemical and toxicological properties.

Principles of Advanced Analytical Detection for Dinitroperylene Species in Complex Matrices

Accurate detection and quantification of dinitroperylene species in environmental samples like soil and water require sophisticated analytical techniques capable of separating the target analyte from a complex matrix and detecting it with high sensitivity and selectivity.

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like dinitroperylenes. nih.govshimadzu.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. shimadzu.comwho.int

For the analysis of dinitropyrene (DNP) isomers in soil, a multi-step clean-up procedure is often necessary before HPLC analysis. nih.gov This can involve silica (B1680970) gel open column chromatography followed by further purification using preparative HPLC with different types of columns, such as monomeric and polymeric octadecylsilyl (ODS) columns. nih.gov The final analytical separation is then performed on an analytical HPLC column. nih.gov This rigorous clean-up and separation process is crucial for isolating the target dinitroperylene isomers from interfering substances in complex environmental samples. The choice of the stationary phase and mobile phase composition is optimized to achieve the best separation of the isomers. nih.gov The separation of 1,6- and 1,7-dinitroperylene bisimide regioisomers has been successfully achieved using HPLC. mdpi.com

Spectroscopic Detection Principles (e.g., Fluorescence Detection in HPLC)

Following separation by HPLC, a sensitive and selective detector is required for quantification. Fluorescence detection is a highly effective method for this purpose. scioninstruments.commeasurlabs.com While dinitroperylenes themselves are not highly fluorescent, they can be chemically reduced to highly fluorescent diamino-derivatives. nih.gov

A common approach involves an on-line post-column reduction system. nih.gov After the dinitroperylene isomers are separated by the analytical HPLC column, the effluent is passed through a reduction column. nih.gov This column can be packed with a catalyst, such as platinum and rhodium coated on alumina, which efficiently reduces the dinitro compounds to their corresponding diamino forms. nih.gov These diaminopyrenes are highly fluorescent and can be detected with great sensitivity by a fluorescence detector. nih.govscioninstruments.com The detector excites the molecules at a specific wavelength and measures the emitted light at a longer wavelength. scioninstruments.comasdlib.org This method provides excellent selectivity as few compounds in an environmental sample will be converted into a fluorescent derivative under these specific conditions. asdlib.org The detection limits for dinitropyrenes using this HPLC with on-line reduction and fluorescence detection can be in the low picogram range. nih.gov

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing 3,6-Dinitroperylene, and how do they address challenges in purity assessment?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV-Vis detection to resolve structural isomers and quantify impurities. Couple with mass spectrometry (MS) for molecular weight confirmation and fragmentation patterns .
  • Data Challenges : Cross-validate results using nuclear magnetic resonance (NMR) spectroscopy to distinguish nitro group positions, as overlapping retention times in HPLC may lead to misinterpretation .

Q. How can researchers optimize synthetic routes for this compound to minimize byproducts like 2,6-Dinitrotoluene or 3-Nitroaniline?

  • Experimental Design : Compare nitration conditions (e.g., nitric acid concentration, temperature) using kinetic studies. Monitor intermediate formation via thin-layer chromatography (TLC) to halt reactions at optimal stages .
  • Contradiction Analysis : Discrepancies in yields may arise from competing electrophilic substitution pathways; computational DFT studies can predict regioselectivity .

Q. What spectroscopic benchmarks exist for this compound in solid-state versus solution-phase studies?

  • Answer : Solid-state IR spectra show distinct nitro group vibrations (e.g., 1530–1350 cm⁻¹) due to crystal packing effects, whereas solution-phase UV-Vis spectra exhibit bathochromic shifts in polar solvents .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the photostability of this compound in environmental matrices?

  • Methodology : Conduct accelerated degradation studies under UV light (λ = 254–365 nm) in solvents of varying polarity (e.g., hexane vs. acetonitrile). Use LC-MS/MS to track degradation products like nitroso derivatives .
  • Data Interpretation : Compare quantum yields of degradation with computational COSMO-RS models to predict environmental persistence .

Q. What mechanistic insights explain contradictory electrochemical reduction behaviors of this compound in acidic vs. alkaline media?

  • Experimental Approach : Perform cyclic voltammetry (CV) in buffered solutions (pH 2–12) to map reduction potentials. Pair with in-situ Raman spectroscopy to identify transient intermediates (e.g., radical anions) .
  • Contradiction Resolution : Alkaline media may stabilize nitro group reduction via hydroxide ion interactions, whereas protonation in acidic conditions alters electron transfer pathways .

Q. How can researchers reconcile discrepancies in toxicity data for this compound across in vitro and in vivo models?

  • Methodological Framework :

  • In vitro: Use HepG2 cell lines to assess cytotoxicity via MTT assays, controlling for metabolic activation (e.g., S9 fraction inclusion).
  • In vivo: Conduct zebrafish embryo assays (OECD 236) to evaluate developmental toxicity, correlating LC₅₀ values with bioaccumulation rates .
    • Data Harmonization : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences in nitroreductase activity .

Guidance for Addressing Contradictions

  • Statistical Validation : Apply Grubbs’ test to identify outliers in replicate analyses .
  • Literature Synthesis : Cross-reference findings with crystallographic data (e.g., CCDC entries) to resolve structural ambiguities .
  • Peer Review : Pre-publish methods in open-access repositories (e.g., protocols.io ) for community feedback .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.